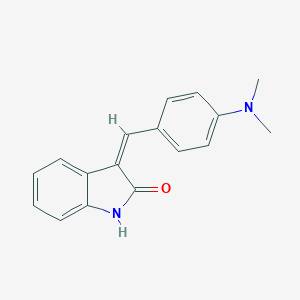![molecular formula C22H29NO2 B541621 4-[(1R,2S)-3-(4-苄基哌啶-1-基)-1-羟基-2-甲基丙基]苯酚 CAS No. 169274-78-6](/img/structure/B541621.png)
4-[(1R,2S)-3-(4-苄基哌啶-1-基)-1-羟基-2-甲基丙基]苯酚
描述
Ro 25-6981 is a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Ro 25-6981 inhibited 3H-MK-801 binding to rat forebrain membranes in a biphasic manner with IC50 values of 0.003 microM and 149 microM for high- (about 60%) and low-affinity sites, respectively. NMDA receptor subtypes expressed in Xenopus oocytes were blocked with IC50 values of 0.009 microM and 52 microM for the subunit combinations NR1C & NR2B and NR1C & NR2A, respectively, which indicated a >5000-fold selectivity.
科学研究应用
Thermal Pain Assessment
The compound has been utilized in thermal pain assessment tests, where intrathecal injection of Ro 25-6981 increased paw withdrawal latency, suggesting its use in studying thermal nociception.
Each application mentioned above is based on the compound’s role as a selective antagonist for NR2B-containing NMDA receptors, which are implicated in various neurological functions and disorders .
作用机制
Target of Action
Ro 25-6981 is a potent, selective, and activity-dependent antagonist of NMDA (N-methyl-D-aspartic acid) receptors that contain the NR2B subunit . The NR2B subunit of NMDA receptors plays a crucial role in learning and memory processes .
Mode of Action
Ro 25-6981 interacts with its targets in an activity-dependent manner . It binds to the TMD region of the NMDA receptor, which is considered a potential target to treat depression . The binding affinity of Ro 25-6981 to the TMD region of the NMDA receptor is stronger than other drugs, suggesting its potential effective inhibitory effect . Critical binding-site residues at the active site include Leu124 and Met63, which contribute the most to the binding energy .
Biochemical Pathways
Ro 25-6981 affects the glutamatergic neurotransmitter system . By blocking the NMDA receptors that contain the NR2B subunit, it can modulate the function of these receptors and influence the downstream effects related to learning, memory, and potentially depression .
Pharmacokinetics
The metabolic prediction data showed glucuronidation and sulfation as potential metabolic pathways .
Result of Action
Ro 25-6981 has shown anticonvulsant and anti-Parkinsonian activity . It has been found to be effective against PTZ-induced seizures in infantile rats, specifically suppressing the tonic phase of the generalized tonic–clonic seizures . It also shows significant analgesic effects on incision pain in rats and effectively attenuates postoperative hyperalgesia .
Action Environment
The action of Ro 25-6981 can be influenced by various environmental factors. For instance, its anticonvulsant action is age- and activation-dependent . It’s more effective in early postnatal development . .
属性
IUPAC Name |
4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZSEUPGUDIELE-HTAPYJJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169274-78-6 | |
| Record name | (αR,βS)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169274-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ro 25-6981 acts as a highly potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. [, , , , , ]
A: Ro 25-6981 binds to the GluN2B subunit of NMDA receptors, preventing the binding of agonists like glutamate and blocking the receptor's activity. This interaction is activity-dependent, meaning Ro 25-6981 exhibits higher affinity for activated receptors. [, , , ]
ANone: Blocking GluN2B-containing NMDA receptors can lead to a variety of effects depending on the brain region and neuronal circuit involved. Some observed effects include:
- Reduced neuronal excitability: By inhibiting excitatory glutamate transmission, Ro 25-6981 can decrease the overall excitability of neuronal networks. [, , ]
- Modulation of synaptic plasticity: GluN2B-containing NMDA receptors play a crucial role in synaptic plasticity processes like long-term potentiation (LTP) and long-term depression (LTD). Ro 25-6981 has been shown to inhibit the induction of LTD and, under certain conditions, enhance LTP. [, , ]
- Neuroprotection: By blocking excitotoxic glutamate signaling through GluN2B-containing NMDA receptors, Ro 25-6981 has shown neuroprotective potential in various models of neuronal injury. [, , ]
- Alterations in intracellular signaling: Blocking GluN2B-containing NMDA receptors can impact downstream intracellular signaling pathways, including ERK1/2 and CaMKIIα, which are involved in various cellular processes like neuronal survival and plasticity. [, , ]
ANone: The molecular formula of Ro 25-6981 is C23H31NO2, and its molecular weight is 353.5 g/mol.
ANone: Ro 25-6981 is primarily recognized for its antagonist activity at NMDA receptors and does not exhibit catalytic properties.
A: Yes, computational studies have been conducted using techniques like ligand-protein docking and molecular dynamics simulations to investigate the binding affinity and mechanism of Ro 25-6981 with NMDA receptors. []
A: While the provided articles do not directly explore the SAR of Ro 25-6981, research on related GluN2B antagonists suggests that modifications to the aromatic ring, piperidine ring, and linker region can significantly affect binding affinity, selectivity, and pharmacological properties. [, ]
A: Researchers have employed various administration routes for Ro 25-6981, including intraperitoneal, intracerebroventricular, intrathecal, and microdialysis, suggesting the feasibility of different formulations. [, , , , , , , , , ]
ANone: While specific SHE regulations are not discussed, researchers handle Ro 25-6981 with appropriate safety precautions in laboratory settings, highlighting the importance of responsible handling practices.
ANone: Ro 25-6981 has demonstrated efficacy in various in vitro and in vivo models, including:
- Protection against glutamate toxicity in cultured neurons. []
- Reduction of infarct size and neurological deficits in rat models of cerebral ischemia-reperfusion injury. []
- Analgesic effects in rat models of neuropathic pain, incisional pain, and inflammatory pain. [, , , , ]
- Reversal of behavioral abnormalities in a rat model of dietary zinc restriction. []
- Inhibition of conditioned fear expression in a rat model of post-traumatic stress disorder. []
- Modulation of visceral pain responses in a rat model of visceral hypersensitivity. []
- Impairment of motor learning in a mouse model of rotarod performance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



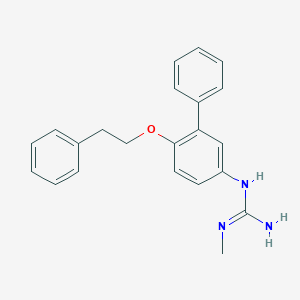
![(6E)-6-[(2E)-2-(1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B542153.png)
![2-Phenoxy-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B542586.png)
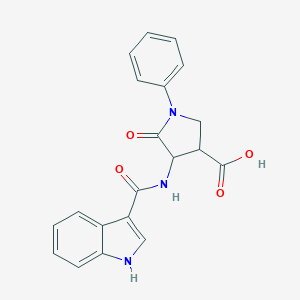
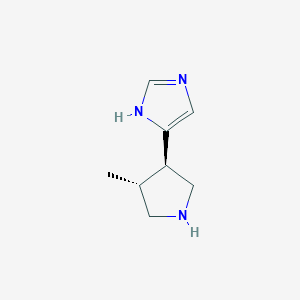
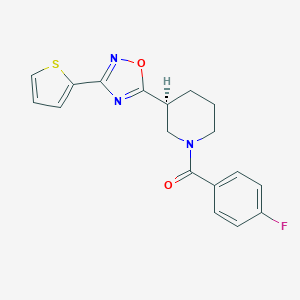
![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-fluorophenyl]-2-fluoro-5-nitrobenzenecarbothioamide](/img/structure/B543123.png)
![2-Bromo-7-chloro-11-methyl-3-oxa-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene](/img/structure/B543297.png)
![8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B543313.png)
![(3S,6S,10aS)-N-(diphenylmethyl)-6-[(2S)-2-(methylamino)propanamido]-5-oxo-decahydropyrrolo[1,2-a]azocine-3-carboxamide](/img/structure/B543384.png)
![2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol](/img/structure/B543459.png)
![(3a'S,6a'R)-3'-(3,4-dihydroxybenzyl)-5'-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B543994.png)
